molecular formula C8H14O3 B046372 Tert-butyl acetoacetate CAS No. 1694-31-1

Tert-butyl acetoacetate

Cat. No. B046372
CAS RN: 1694-31-1
M. Wt: 158.19 g/mol
InChI Key: JKUYRAMKJLMYLO-UHFFFAOYSA-N
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Description

Tert-butyl acetoacetate (t-BAA) is a commercial reagent that is cheap and easy to store . It is more reactive than the commonly used methyl or ethyl analogs . It is widely employed as an acetoacetylating reagent and is used to acetoacetylate hydroxyl-bearing coatings resins, such as polyesters, acrylics, cellulosics, and epoxies .


Synthesis Analysis

Tert-butyl acetoacetate is used in the synthesis of acetoacetyl-functional resins . The acetoacetylation mechanism using t-BAA is distinctly different from that of typical transesterification reactions and allows for the acetoacetylation of polyesters without altering the backbone structure . This reaction is 15 to 20 times faster than reaction with MAA or EAA .


Molecular Structure Analysis

The molecular formula of Tert-butyl acetoacetate is C8H14O3 . It contains a total of 24 bonds. There are 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Chemical Reactions Analysis

Tert-butyl acetoacetate is used in the transesterification of β-keto esters . Reactions which are selective for β-keto esters most likely proceed via an enol intermediate . Alternatively, the formation of an acylketene intermediate may also occur .


Physical And Chemical Properties Analysis

Tert-butyl acetoacetate has a molecular weight of 158.19 g/mol . Its physical properties include a refractive index of n20/D 1.419 (lit.), a boiling point of 71-72 °C/11 mmHg (lit.), a melting point of -38 °C (lit.), and a density of 0.954 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceutical Research

TBAA is extensively used as an intermediate in the synthesis of pharmaceutical compounds. Its reactivity makes it a valuable reagent for the formation of acetoacetic acid derivatives, which are pivotal in creating complex molecules like paclitaxel and prunustatin A . It also plays a role in the synthesis of β-keto ester derivatives, which are key intermediates in drug development .

Agrochemical Industry

In the agrochemical sector, TBAA serves as a raw material for the synthesis of various organic chemicals. It is employed in the creation of acyloin synthesis and β,β-unsaturated ketones, which are significant in the development of agrochemicals .

Organic Synthesis

TBAA is a reagent of choice for acetoacetylation reactions in organic synthesis due to its enhanced reactivity compared to its methyl or ethyl counterparts. This property is utilized in the synthesis of pyrroles and benzothiazole derivatives, which are important in the synthesis of various organic compounds .

Material Science

In material science, TBAA is used to prepare acetoacetylated resins from hydroxyl-bearing polymers. These resins are then used to create coatings with improved adhesion and corrosion resistance on metallic substrates. The acetoacetyl group also allows for innovative ambient temperature cross-linking systems .

Chemical Engineering

TBAA’s acetoacetylating ability is harnessed in chemical engineering to modify resins without altering the backbone structure of polymers. This reaction is significantly faster than traditional methods and is effective in acetoacetylating both primary and secondary hydroxyls .

Environmental Science

TBAA has gained attention in environmental science as a VOC-exempt solvent for coatings. It is used as a replacement for traditional solvents in formulations to meet stringent environmental regulations. Its ability to reduce solution viscosity and improve coating properties while being environmentally friendly is highly valued .

Biochemistry

In biochemistry, TBAA is used as an intermediate for the synthesis of different biochemical compounds. It is involved in the acetoacetylation of alcohols and amines, which is crucial in various biochemical pathways and reactions .

Analytical Chemistry

TBAA finds application in analytical chemistry as a reagent grade compound. Its properties, such as boiling point, density, and refractive index, make it suitable for use in various analytical procedures, including chromatography and spectroscopy .

Safety And Hazards

Tert-butyl acetoacetate is a combustible liquid . It is advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .

Future Directions

Tert-butyl acetoacetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada . The primary method for its production is based on the esterification process using tertiary butanol and acetic anhydride as feedstocks .

properties

IUPAC Name

tert-butyl 3-oxobutanoate
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InChI

InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
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InChI Key

JKUYRAMKJLMYLO-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)CC(=O)OC(C)(C)C
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Molecular Formula

C8H14O3
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DSSTOX Substance ID

DTXSID4044402
Record name tert-Butyl 3-oxobutanoate
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Molecular Weight

158.19 g/mol
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Physical Description

Colorless odorless liquid; [Eastman Chemical MSDS]
Record name tert-Butyl acetoacetate
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Product Name

Tert-butyl acetoacetate

CAS RN

1694-31-1
Record name tert-Butyl acetoacetate
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Synthesis routes and methods I

Procedure details

A mixture of 1 equivalent of methyl acetoacetate, 1 equivalent of tertiary butyl alcohol and 100 mg of sulfated tin oxide catalyst prepared according to example 1, in 20 ml of toluene was heated to 110° C. in a two necked round bottom flask provided with a distillation condenser to remove methanol. The reaction was monitored by thin layer chromatography (TLC). After completion of the reaction (about 6 hours), the catalyst was filtered and the filtrate was concentrated and chromatographed on a silica gel column (95% petroleum ether and 5% ethyl acetate) to afford t-butyl acetoacetate as a viscous colorless liquid in 50% yield.
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sulfated tin oxide
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100 mg
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of tert-butyl alcohol [74.1 g] and 4-(dimethylamino)pyridine [0.61 g] was added dropwise diketene [84.1 g] at 50° to 60° C. in the course of one hour while stirring. The stirring was continued for one further hour at 30° to 50° C. to obtain a colorless and clear reaction mixture, which was subjected to distillation under reduced pressure (b.p. 85° C./20 mmHg) to yield tert-butyl 3-oxobutyrate [156 g] as an oily product. The yield was 98.6%. NMR(CDCl3): δ3.34(2H,s), 2.25(3H,s), 1.47(9H,s)ppm .
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84.1 g
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0.61 g
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Synthesis routes and methods IV

Procedure details

To tert-butyl alcohol [79 g (1.07 mol.)] heated at 80° to 85° C. was added, while stirring, anhydrous sodium acetate [0.4 g (4.8 mmol.)]. To the mixture was then added dropwise diketene [96 g (1.14 mol.)] in the course of 2.5 hours. During the initial 15 minutes, the addition was carried out at 60° to 70° C., then while heating up to 110° to 115° C. After the dropwise addition of diketene, the resulting blackish brown reaction mixture was stirred for further 30 minutes, immediately followed by distillation under reduced pressure to afford tert-butyl 3-oxobutyrate, b.p. 85° C./20mmHg. The yield was 135 g (80%).
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79 g
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96 g
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Synthesis routes and methods V

Procedure details

Sucrose and glycerin acetoacetates were prepared using 2,2,6-trimethyl-4H-1,3-dioxan-4-one (structure below) as a starting material. A 2 L flask equipped with a Dean-Stark trap, reflux condenser and thermometer, was charged with 100.3 g of sucrose and 335 g of 2,2,6-trimethyl-4H-1,3-dioxan-4-one (TDO). The reaction mixture was brought to 96° C. at which point the evolution of acetone commenced. Acetone was collected over the next 1.5 hours until distillation stopped. The quantity of acetone collected showed that ˜98 mol % of the available hydroxyl groups had reacted. The product was then tested as per the material obtained from the t-butyl acetoacetate synthesis. It per formed the same according to the previous Examples. This synthetic route provides for synthesis of the product at lower temperature and at higher conversion levels.
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Name
2,2,6-trimethyl-4H-1,3-dioxan-4-one
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sucrose
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100.3 g
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2,2,6-trimethyl-4H-1,3-dioxan-4-one
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335 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Tert-butyl acetoacetate has the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol.

ANone: Tert-butyl acetoacetate can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H and 13C): These techniques provide information about the number and types of hydrogen and carbon atoms in the molecule, their connectivity, and their chemical environment. []
  • IR Spectroscopy: This method helps identify functional groups present in the molecule, particularly the characteristic carbonyl groups of the ester and ketone moieties. [, ]
  • Mass Spectrometry: This technique is useful for determining the molecular weight and fragmentation pattern of the compound, providing structural insights. [, ]

A: Yes, tert-butyl acetoacetate acts as a Michael donor in reactions with various Michael acceptors, enabling the synthesis of diverse molecular scaffolds. [, ]

A: Tert-butyl acetoacetate readily undergoes transesterification reactions with alcohols, allowing the transfer of the acetoacetate group to other molecules. This property is particularly valuable in modifying polymers, such as cellulose and polyvinyl alcohol. [, , ]

A: Yes, specific enzymes, such as lipases, can catalyze transesterification reactions of tert-butyl acetoacetate with alcohols. This approach offers a greener alternative for preparing acetoacetic acid derivatives. []

A: While specific examples are limited within the provided research, computational studies, like DFT calculations, can be used to understand the electronic structure, reactivity, and interactions of tert-butyl acetoacetate in various chemical reactions. []

A: While the provided research primarily focuses on tert-butyl acetoacetate, modifications to the tert-butyl group would likely influence its steric hindrance and electronic properties, subsequently impacting its reactivity and applications in chemical synthesis. []

ANone: The provided research papers primarily focus on the chemical synthesis and applications of tert-butyl acetoacetate. Specific information regarding SHE regulations is not discussed in detail.

ANone: Tert-butyl acetoacetate has been explored in the development of various materials, including:

  • Hydrogels: It can be incorporated into hydrogels, providing functionality and responsiveness to stimuli like pH and redox changes. [, ]
  • Fluorescent Materials: The acetoacetate group can be used to introduce fluorescent moieties into polymers, such as cellulose, through reactions like the Hantzsch reaction. []
  • Biocompatible Materials: Tert-butyl acetoacetate has been explored as a component in biocompatible materials for applications like tympanic membrane repair. []

A: Yes, tert-butyl acetoacetate is a valuable building block in synthesizing various pharmaceutical compounds. For example, it serves as a key intermediate in the synthesis of Sunitinib, a tyrosine kinase inhibitor used in cancer treatment. [, ]

A: Absolutely! Tert-butyl acetoacetate is a valuable precursor in synthesizing diverse heterocyclic compounds, including pyrroles, furans, and dihydropyridines. These heterocycles are prevalent in many pharmaceuticals and bioactive natural products. [, , , , ]

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